molecular formula C23H30N4O3 B2918491 N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-methylphenyl)ethanediamide CAS No. 903304-96-1

N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-methylphenyl)ethanediamide

Cat. No.: B2918491
CAS No.: 903304-96-1
M. Wt: 410.518
InChI Key: DVNDYLIAXASXDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-Methoxyphenyl)-2-(4-Methylpiperazin-1-yl)ethyl]-N'-(4-Methylphenyl)ethanediamide is an ethanediamide derivative featuring a 4-methoxyphenyl group, a 4-methylpiperazine moiety, and a 4-methylphenyl substituent. Its molecular formula is C24H32N4O3, with a molecular weight of 424.5 g/mol . The compound’s structure combines electron-donating (methoxy) and basic (piperazine) groups, which may influence solubility, bioavailability, and target binding.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O3/c1-17-4-8-19(9-5-17)25-23(29)22(28)24-16-21(27-14-12-26(2)13-15-27)18-6-10-20(30-3)11-7-18/h4-11,21H,12-16H2,1-3H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVNDYLIAXASXDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCN(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-(4-methylphenyl)ethanediamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table highlights key analogs and their structural variations:

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Differences Hypothesized Impact
Target Compound (903305-17-9) 4-Methoxyphenyl, 4-methylpiperazine, 4-methylphenyl C24H32N4O3 424.5 Reference compound Balanced solubility (piperazine) and lipophilicity (aryl groups)
N-{2-[2-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N′-(4-methoxyphenyl)ethanediamide (894032-90-7) Fluorophenyl, thiazolo-triazole C21H18FN5O3S 439.5 Thiazolo-triazole core, fluorophenyl Increased rigidity and electron-withdrawing effects; possible enhanced kinase binding
N-[2-(1-Methylindolin-5-yl)-2-(piperidin-1-yl)ethyl]-N′-[4-(trifluoromethyl)phenyl]ethanediamide (922559-32-8) Trifluoromethylphenyl, indole-piperidine C24H25F3N4O2 464.5 Trifluoromethyl group, indole Higher lipophilicity; improved metabolic stability but reduced aqueous solubility
2-(4-Chlorophenoxy)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide (898448-46-9) Chlorophenoxy, acetamide C22H28ClN3O3 417.9 Acetamide backbone, chlorophenoxy Altered pharmacokinetics due to acetamide vs. ethanediamide linkage
N-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide (877633-04-0) Fluorophenyl piperazine, furan C26H29FN4O4 480.5 Furan ring, fluorophenyl Increased molecular weight may reduce bioavailability; furan’s electron-rich nature could affect target binding

Biological Activity

N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-methylphenyl)ethanediamide, commonly referred to as a complex oxalamide derivative, has garnered significant attention in medicinal chemistry due to its promising biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of multiple functional groups, including methoxy, piperazine, and aromatic moieties. Its molecular formula is C21H29N3O3SC_{21}H_{29}N_{3}O_{3}S, with a molecular weight of approximately 441.49 g/mol . The oxalamide backbone is significant for its role in enhancing biological activity through specific interactions with biological targets.

Property Value
Molecular FormulaC21H29N3O3S
Molecular Weight441.49 g/mol
IUPAC NameThis compound
CAS Number898431-93-1

Research indicates that this compound acts as an inhibitor of ribosomal S6 kinase (RSK) , a key player in several cellular processes such as growth, survival, and proliferation . RSK is often implicated in cancer and other diseases characterized by dysregulated cell signaling pathways. By inhibiting RSK, this compound may disrupt these pathways, providing a therapeutic avenue for cancer treatment.

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent. The presence of the piperazine moiety enhances its bioactivity and selectivity towards cancer cells .

Anti-inflammatory Effects

Beyond its anticancer properties, the compound also displays anti-inflammatory effects. This is particularly relevant in conditions where inflammation plays a critical role in disease progression . The ability to modulate inflammatory pathways suggests broader therapeutic applications.

Case Studies

  • Inhibition of RSK in Cancer Cells
    • A study conducted on human breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, correlating with increased levels of apoptosis markers .
  • Anti-inflammatory Activity
    • In animal models of induced inflammation, administration of the compound led to reduced levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.